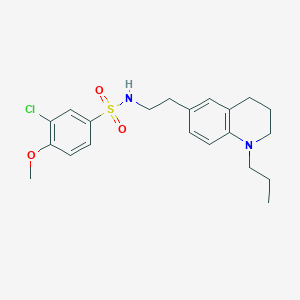

3-chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMHPCMSCLOYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a chloro and methoxy group on a benzenesulfonamide backbone, along with a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in inflammatory responses and signal transduction pathways .

In Vitro Studies

In vitro studies have demonstrated that related compounds can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest that this compound may possess anti-inflammatory properties .

Biological Activity Data Table

The following table summarizes key findings from studies on the biological activity of related compounds:

| Compound | Target | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| Compound A | PDE4 | 0.14 | Anti-inflammatory | |

| Compound B | TNF-α | 0.25 | Cytokine inhibition | |

| Compound C | IL-6 | 0.30 | Cytokine inhibition |

Case Study 1: Anti-inflammatory Effects

A study involving a related sulfonamide compound indicated significant reductions in inflammatory markers in animal models of asthma. The administration of the compound led to decreased eosinophil infiltration and improved lung function parameters .

Case Study 2: Neuroprotective Properties

Another investigation highlighted the neuroprotective effects of similar tetrahydroquinoline derivatives against oxidative stress-induced neuronal cell death. The mechanism was linked to the modulation of intracellular calcium levels and reduced reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Ring

- 4-Methoxy Analogs: 4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide () lacks the 3-chloro substituent.

- Fluorine-Substituted Analogs: 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide () replaces the 4-methoxy group with fluorine. Fluorine’s high electronegativity increases the compound’s polarity and may enhance hydrogen-bonding capacity compared to methoxy .

Modifications on the Tetrahydroquinoline Scaffold

- Sulfonyl vs.

- Positional Isomerism: 3-Chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide () substitutes the quinoline at the 7-position (vs. 6 in the target) and includes a 2-methoxyethyl group. This positional shift and hydrophilic substituent may alter receptor-binding geometry .

Chlorine Substitution Patterns

- 2-Chloro Analogs: 2-Chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide () places chlorine at the 2-position, leading to steric and electronic differences. The ortho-substitution may hinder rotational freedom, affecting conformational stability .

Comparative Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity

*LogP values estimated based on substituent contributions.

Electronic Effects and Hydrogen Bonding

- The 3-chloro-4-methoxy combination in the target compound balances electron-withdrawing (Cl) and donating (OMe) effects, modulating sulfonamide acidity (pKa ~9-10).

- Fluorine substitution () increases polarity but eliminates methoxy’s hydrogen-bond donor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.